molecular formula C12H8BrF3O2S B8248583 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one

Cat. No.: B8248583
M. Wt: 353.16 g/mol
InChI Key: UZWHZVCNVRJACB-UHFFFAOYSA-N
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Description

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one: is a synthetic organic compound with the molecular formula C12H8BrF3O2S and a molecular weight of 353.15 g/mol This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a trifluoromethyl group attached to a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the formulation of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one depends on its interaction with specific molecular targets. The presence of the bromine, ethylsulfanyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 6-Bromo-2-ethylsulfanyl-4H-chromen-4-one
  • 8-Bromo-2-methylsulfanyl-6-(trifluoromethyl)chromen-4-one
  • 8-Bromo-2-ethylsulfanyl-6-(difluoromethyl)chromen-4-one

Uniqueness: 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

8-bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3O2S/c1-2-19-10-5-9(17)7-3-6(12(14,15)16)4-8(13)11(7)18-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWHZVCNVRJACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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